molecular formula C9H8F5N B6262778 (1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1821708-54-6

(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B6262778
CAS No.: 1821708-54-6
M. Wt: 225.16 g/mol
InChI Key: WMEKOGNKRBECFX-SSDOTTSWSA-N
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Description

(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated organic compound. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to an ethanamine backbone. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and difluoroethylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of fully reduced amines.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but with a hydroxyl group instead of difluoro groups.

    (S)-Fluoxetine: Contains a trifluoromethyl group but differs in the overall structure and functional groups.

Uniqueness

(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1821708-54-6

Molecular Formula

C9H8F5N

Molecular Weight

225.16 g/mol

IUPAC Name

(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H8F5N/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,7-8H,15H2/t7-/m1/s1

InChI Key

WMEKOGNKRBECFX-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)F)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N

Purity

95

Origin of Product

United States

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